molecular formula C11H10BrNO B13180891 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole

8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole

Cat. No.: B13180891
M. Wt: 252.11 g/mol
InChI Key: DNUSMQSSKGHGQG-UHFFFAOYSA-N
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Description

8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole is a synthetic compound belonging to the indole family, which is known for its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated indole derivatives, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit the PI3K/AKT/mTOR pathway sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole

InChI

InChI=1S/C11H10BrNO/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2

InChI Key

DNUSMQSSKGHGQG-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NC3=C2C=C(C=C3)Br

Origin of Product

United States

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